
Cesium chlorobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cesium chlorobromide is an inorganic compound with the chemical formula CsClBr. It is a mixed halide of cesium, combining both chlorine and bromine atoms. This compound is known for its unique properties and applications in various scientific fields, particularly in materials science and optics.
準備方法
Synthetic Routes and Reaction Conditions: Cesium chlorobromide can be synthesized through a direct reaction between cesium chloride and cesium bromide in a controlled environment. The reaction typically occurs in a molten state, where the two halides are mixed and heated to form the desired compound:
CsCl+CsBr→CsClBr
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting cesium carbonate with hydrochloric acid and hydrobromic acid. The reaction involves the following steps:
- Dissolving cesium carbonate in water.
- Adding hydrochloric acid to form cesium chloride.
- Adding hydrobromic acid to form cesium bromide.
- Mixing the two solutions to obtain this compound.
化学反応の分析
Types of Reactions: Cesium chlorobromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cesium oxychloride and cesium oxybromide.
Reduction: It can be reduced back to cesium chloride and cesium bromide.
Substitution: this compound can participate in substitution reactions where either the chlorine or bromine atom is replaced by another halogen or functional group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Halogen exchange reactions using halogen gases or halide salts.
Major Products Formed:
Oxidation: Cesium oxychloride (CsOCl) and cesium oxybromide (CsOBr).
Reduction: Cesium chloride (CsCl) and cesium bromide (CsBr).
Substitution: Various cesium halides depending on the substituent used.
科学的研究の応用
Cesium chlorobromide has several applications in scientific research, including:
Materials Science: Used in the synthesis of advanced materials with unique optical and electronic properties.
Optics: Employed in the production of optical devices such as lenses and prisms due to its high refractive index.
Radiation Detection: Utilized in scintillation detectors for detecting ionizing radiation.
Chemistry: Acts as a reagent in various chemical reactions and synthesis processes.
Biology and Medicine: Investigated for potential use in medical imaging and diagnostic techniques.
作用機序
The mechanism by which cesium chlorobromide exerts its effects is primarily through its interaction with light and radiation. The compound’s high refractive index and ability to scintillate make it effective in optical and radiation detection applications. At the molecular level, this compound interacts with photons, converting them into detectable signals in scintillation detectors.
類似化合物との比較
Cesium Chloride (CsCl): A simple halide of cesium, used in density gradient centrifugation and as a reagent in chemical synthesis.
Cesium Bromide (CsBr): Another simple halide of cesium, used in optics and as a scintillation material.
Cesium Iodide (CsI): Known for its use in scintillation detectors and medical imaging.
Uniqueness of Cesium Chlorobromide: this compound stands out due to its mixed halide composition, which imparts unique optical and electronic properties. This compound combines the characteristics of both cesium chloride and cesium bromide, making it versatile for various applications, particularly in fields requiring high refractive indices and scintillation capabilities.
特性
CAS番号 |
12280-13-6 |
|---|---|
分子式 |
BrClCs2 |
分子量 |
381.17 g/mol |
IUPAC名 |
dicesium;bromide;chloride |
InChI |
InChI=1S/BrH.ClH.2Cs/h2*1H;;/q;;2*+1/p-2 |
InChIキー |
HAORYMCEOCIHIX-UHFFFAOYSA-L |
正規SMILES |
[Cl-].[Br-].[Cs+].[Cs+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



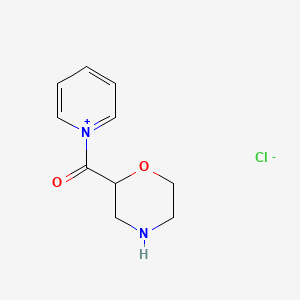

![Methyl 7-(3-methoxypyridin-2-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12655886.png)
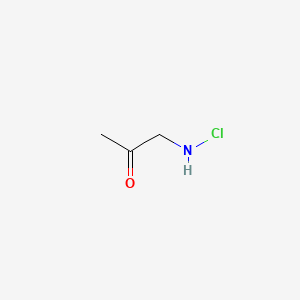
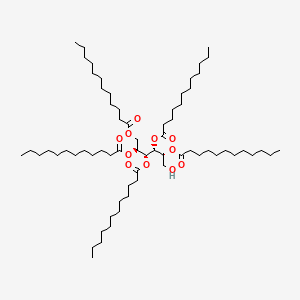
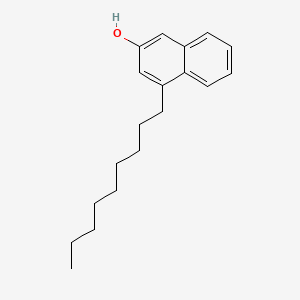
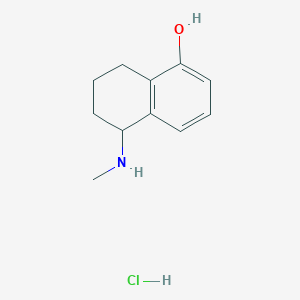
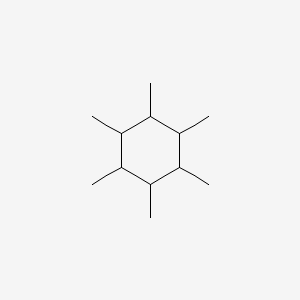
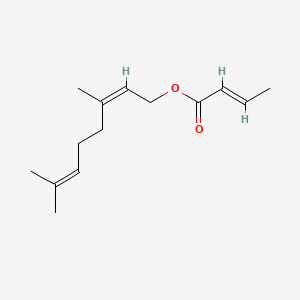
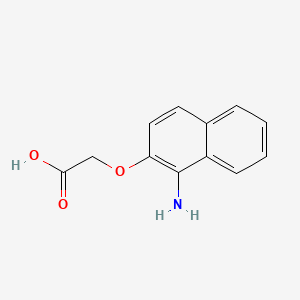

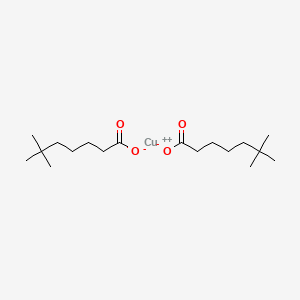
![1-[4-(4,4-Dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium-1-yl)butyl]-4,4-dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium hexafluorophosphate](/img/structure/B12655955.png)
